An In-depth Technical Guide to tert-Butyl ((tert-butoxycarbonyl)amino)acetate
An In-depth Technical Guide to tert-Butyl ((tert-butoxycarbonyl)amino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl ((tert-butoxycarbonyl)amino)acetate, a key building block in modern organic chemistry and peptide synthesis.
Core Chemical Properties
tert-Butyl ((tert-butoxycarbonyl)amino)acetate, also known as Boc-Gly-OtBu, is a derivative of the simplest amino acid, glycine.[1] It features two protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxyl group.[1] This dual protection makes it a valuable reagent for the controlled and sequential assembly of amino acids into peptides.[1]
The physical and chemical properties of this compound are summarized below. Please note that while experimental data is prioritized, some values are computed due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | PubChemLite[2] |
| Molecular Weight | 231.29 g/mol | MedChemExpress[3] |
| Appearance | White crystalline powder | The Critical Role of Boc-Gly-OtBu in Modern Peptide Synthesis[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as Dichloromethane (DCM) and Dimethylformamide (DMF). | The Critical Role of Boc-Gly-OtBu in Modern Peptide Synthesis[1] |
| XlogP (predicted) | 1.8 | PubChemLite[2] |
Synthesis and Deprotection: Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and deprotection of tert-Butyl ((tert-butoxycarbonyl)amino)acetate.
Synthesis of tert-Butyl ((tert-butoxycarbonyl)amino)acetate
This protocol describes the synthesis from tert-butyl glycinate hydrochloride and di-tert-butyl dicarbonate.
Materials:
-
tert-Butyl glycinate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Suspend tert-butyl glycinate hydrochloride (1.0 eq.) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq.).[4]
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) (2.0-2.2 eq.) or a solution of sodium bicarbonate (3.0 eq.) in water dropwise to the reaction mixture.[4][5] Ensure the temperature is maintained at or below room temperature during the addition.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but are typically in the range of a few hours to overnight.[5]
-
Work-up:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.[5]
-
If a biphasic system (e.g., THF/water) was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.[5]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to obtain pure tert-Butyl ((tert-butoxycarbonyl)amino)acetate.
Deprotection of the Boc Group
This protocol outlines the removal of the N-Boc protecting group using trifluoroacetic acid (TFA) to yield tert-butyl aminoacetate as its TFA salt.
Materials:
-
tert-Butyl ((tert-butoxycarbonyl)amino)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-Butyl ((tert-butoxycarbonyl)amino)acetate in DCM in a round-bottom flask.[6]
-
TFA Addition: Cool the solution in an ice bath (optional, for controlling any potential exotherm). Add a solution of TFA in DCM (typically 25-50% v/v) to the stirred solution.[7][8]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 2 hours.[8][9] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Isolation as TFA salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of tert-butyl aminoacetate, which can often be used in the next step without further purification.[8]
-
Isolation of the free amine: To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent. However, care must be taken as the tert-butyl ester is also acid-labile under stronger or prolonged acidic conditions.
-
Applications in Peptide Synthesis
tert-Butyl ((tert-butoxycarbonyl)amino)acetate is a cornerstone in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group provides temporary protection for the α-amino group, which is removed at each cycle of amino acid addition, while the tert-butyl ester can serve as a protecting group for the C-terminus or a side chain carboxyl group, requiring stronger acidic conditions for removal.[9]
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a single coupling cycle in Boc-SPPS using tert-Butyl ((tert-butoxycarbonyl)amino)acetate.
Materials:
-
Resin-bound peptide with a free N-terminus
-
tert-Butyl ((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OtBu)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Washing solvents (DCM, DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM or DMF.[9]
-
Boc Deprotection:
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 10% DIPEA in DCM.[7] Wash the resin again with DCM and DMF.
-
Coupling:
-
In a separate vessel, pre-activate the tert-Butyl ((tert-butoxycarbonyl)amino)acetate (excess, typically 3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete reaction.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF).[9]
Visualizing Chemical Processes
The following diagrams, created using the DOT language, illustrate the key workflows discussed in this guide.
Caption: Synthesis of tert-Butyl ((tert-butoxycarbonyl)amino)acetate.
Caption: Deprotection of the N-Boc group.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - Tert-butyl ((tert-butoxycarbonyl)amino)acetate (C11H21NO4) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
